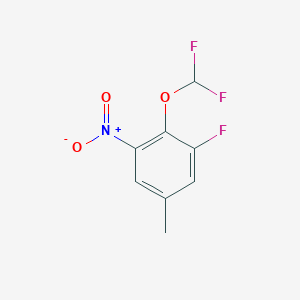
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, methyl, and nitro groups
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Chemical Reactions Analysis
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common reagents used in these reactions include hydrazine hydrate, Raney-Ni, and other reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its biological activity . The nitro group can undergo reduction to form an amine, which can interact with various biological pathways.
Comparison with Similar Compounds
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene can be compared with other fluorinated compounds such as:
2-(Difluoromethoxy)aniline: Similar in structure but lacks the nitro and methyl groups.
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Contains a trifluoromethyl group instead of a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3 |
InChI Key |
CDICQNIGLHORDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
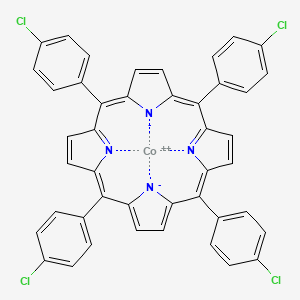
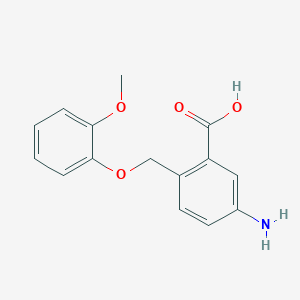
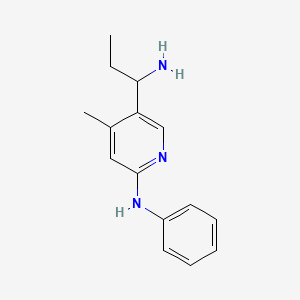
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
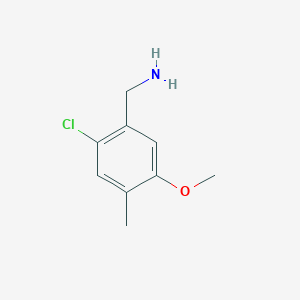
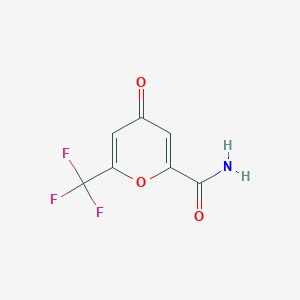
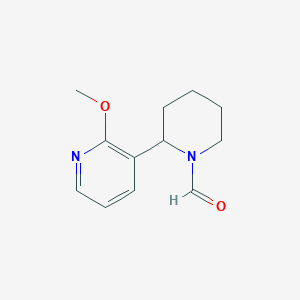
![1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B13009334.png)
![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)

